molecular formula C18H20N2O3S B2610173 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954708-38-4

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2610173
M. Wt: 344.43
InChI Key: BLDBZGBPZBTCHU-UHFFFAOYSA-N
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Description

“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

The synthesis of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” involves multicomponent reactions . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” can be analyzed using NMR spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” are mainly centered around its C(1)-functionalization . These reactions involve isomerization of iminium intermediate (exo/endo isomerization) and are highlighted for the period of 2013–2019 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” can be determined using various spectroscopic techniques . For instance, its melting point can be determined, and its chemical shifts can be analyzed using NMR spectroscopy .

Scientific Research Applications

Herbicide Antidote

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide compounds have been studied for their potential as antidotes for herbicides, particularly those in the thiocarbamate, triazine-type, and acetamide categories. These compounds have shown effectiveness in safening acetamide herbicides, which are used to control grassy and broadleaf weeds in crops like corn (Cacm Staff, 2009).

Structural Studies and Host–Guest Chemistry

Research has explored the structural aspects of amide-containing isoquinoline derivatives, like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, revealing their ability to form gels and crystalline solids upon treatment with various mineral acids. These compounds also exhibit interesting host–guest chemistry, forming complexes with enhanced fluorescence properties, which could have implications for material science and sensor applications (A. Karmakar, R. Sarma, J. Baruah, 2007).

Antiviral Research

The therapeutic efficacy of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been evaluated in the treatment of Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, highlighting its potential as a therapeutic agent in viral infections (Joydeep Ghosh et al., 2008).

Organic Synthesis

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide and related compounds have been utilized in organic synthesis, for instance in the high yielding cyclisation to create complex organic structures such as (±)-crispine A. These synthesis pathways offer insights into the construction of complex molecules for various applications, including medicinal chemistry (F. King, 2007).

Antimalarial Research

Research into antimalarial activities has included the study of pyrroloquinazolinediamine derivatives, which have shown potent cell growth inhibition against various strains of Plasmodium falciparum and high efficacy against Plasmodium berghei. These findings contribute to the search for new antimalarial agents with improved therapeutic indices (J. Guan et al., 2005).

Fluorescent Sensors

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide derivatives have been developed as fluorescent sensors, displaying high selectivity and sensitivity. For instance, a sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms showed remarkable fluorescence enhancement in the presence of Cd(2+), with potential applications in environmental monitoring and bioimaging (Xiaoyan Zhou et al., 2012).

Future Directions

The future directions in the research of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” and its derivatives could involve the development of new and environmentally friendly methods for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-3-7-18(8-4-13)24(22,23)20-10-9-15-5-6-17(19-14(2)21)11-16(15)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDBZGBPZBTCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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